molecular formula C24H30N2O6 B2872089 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide CAS No. 921794-79-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2872089
CAS No.: 921794-79-8
M. Wt: 442.512
InChI Key: LQIGWIADUXPYEQ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide is a structurally complex molecule featuring a fused benzoxazepin ring system substituted with a 3,4,5-trimethoxybenzamide group. The benzoxazepin core includes a 3,3-dimethyl group, a 4-oxo moiety, and a 5-propyl chain, which collectively influence its conformational stability and physicochemical properties. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive compounds, often associated with tubulin-binding activity in anticancer agents like combretastatin analogues .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-7-10-26-17-9-8-16(13-18(17)32-14-24(2,3)23(26)28)25-22(27)15-11-19(29-4)21(31-6)20(12-15)30-5/h8-9,11-13H,7,10,14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIGWIADUXPYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the subsequent attachment of the trimethoxybenzamide group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Core Rigidity : The benzoxazepin ring in the target compound introduces conformational rigidity compared to the oxazolone core in combretastatin analogues. This rigidity may enhance binding specificity to biological targets .

In contrast, combretastatin analogues prioritize planar aromatic systems for tubulin interaction .

Synthetic Pathways : The target compound’s synthesis likely involves cyclization steps to form the benzoxazepin ring, whereas combretastatin analogues utilize oxazolone intermediates and hydrazide coupling under reflux conditions .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The 3,4,5-trimethoxybenzamide group in both compound classes may reduce aqueous solubility due to hydrophobic aromatic stacking. However, the benzoxazepin core’s tertiary amide could introduce polar surface area, partially offsetting this effect.
  • Metabolic Stability : The 5-propyl chain in the target compound may undergo oxidative metabolism, whereas combretastatin analogues with oxazolone rings face hydrolysis risks in acidic environments .

Crystallographic and Structural Validation

The SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry .

Research Findings and Hypotheses

Structural Advantages : The benzoxazepin core may offer superior metabolic stability over oxazolone-based compounds due to reduced ring strain and hydrolytic susceptibility.

However, the benzoxazepin scaffold might redirect selectivity toward kinases or GPCRs.

Synthetic Challenges : Forming the benzoxazepin ring likely requires stringent conditions compared to oxazolone synthesis, posing scalability challenges.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the class of benzoxazepines. This compound exhibits a unique structural framework that suggests potential for various biological activities. Its pharmacological properties have garnered interest in medicinal chemistry, particularly for applications in treating diseases related to metabolic and neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O5C_{23}H_{28}N_{2}O_{5}, with a molecular weight of approximately 412.486 g/mol. The structure features a benzoxazepine core linked to a trimethoxybenzamide group. The presence of multiple functional groups indicates potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve modulation of specific enzyme activities and receptor interactions. Preliminary studies suggest that it may act as an inhibitor of key metabolic pathways:

  • Squalene Synthase Inhibition : Similar compounds have shown inhibitory effects on squalene synthase (IC50 values ranging from 45 nM to 170 nM in various models), which is crucial in cholesterol biosynthesis .
  • Cytotoxic Effects : Compounds with structural similarities have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial dysfunction .

Anticancer Activity

Research indicates that benzoxazepine derivatives can exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation .

Neuroprotective Effects

Benzoxazepines are also being explored for neuroprotective effects:

  • Case Study : A study on similar compounds indicated potential neuroprotective activity against oxidative stress-induced neuronal cell death, suggesting possible therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
Compound ASqualene Synthase Inhibitor90
Compound BCytotoxicity (Cancer)45
Compound CNeuroprotection-

Case Studies

  • Squalene Synthase Inhibition : A study examined the effects of a related compound on squalene synthase activity in rat hepatic microsomes. The compound inhibited enzyme activity with an IC50 value of 90 nM, leading to reduced cholesterol biosynthesis .
  • Neuroprotective Effects : In a model of oxidative stress-induced neuronal injury, a benzoxazepine derivative exhibited protective effects by reducing cell death and ROS levels. This suggests potential applications in treating conditions like Alzheimer's disease .

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